![molecular formula C30H38IN5O7S2 B160441 (2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid CAS No. 135108-10-0](/img/structure/B160441.png)
(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid, also known as [D-Pen2, D-Pen5]-Enkephalin, is a cyclic enkephalin analogue. It is a heterodetic cyclic peptide with D-penicillaminyl residues located at positions 2 and 5, forming a heterocycle via a disulfide bond. This compound is known for its high selectivity and potency at peripheral delta opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
This modification significantly changes the selectivity and affinities at peripheral and central opioid receptors . The preparation typically involves the use of IODO-GEN, a reagent that facilitates the incorporation of iodine into the peptide structure .
Industrial Production Methods
Industrial production methods for iodo-dpdpe are not extensively documented. the use of IODO-GEN in solid-phase iodination is a common approach. This method involves dissolving IODO-GEN in an organic solvent, coating it on the walls of glass vials, and then using these treated vials to iodinate the peptide in solution .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Iodine and Sodium Hydroxide: Used in the triiodomethane (iodoform) reaction to identify the presence of specific functional groups.
IODO-GEN: Used for iodination in oxidizing conditions.
Major Products
The major product formed from these reactions is the iodo-substituted peptide, which exhibits high selectivity and potency at delta opioid receptors .
Scientific Research Applications
(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid has several scientific research applications:
Mechanism of Action
(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid exerts its effects by binding to delta opioid receptors. The molecular targets include mu-type, delta-type, and kappa-type opioid receptors. The binding of iodo-dpdpe to these receptors inhibits their activity, leading to analgesic effects .
Comparison with Similar Compounds
Similar Compounds
[D-Pen2, D-Pen5]-Enkephalin: The non-iodinated analogue of iodo-dpdpe.
p-Fluoro-substituted peptide: Another halogenated analogue with high potency.
Properties
CAS No. |
135108-10-0 |
|---|---|
Molecular Formula |
C30H38IN5O7S2 |
Molecular Weight |
771.7 g/mol |
IUPAC Name |
(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid |
InChI |
InChI=1S/C30H38IN5O7S2/c1-28(2,44)23(34)25(40)35-15-22(38)36(26(41)21(33)14-16-5-9-18(31)10-6-16)30(27(42)43,29(3,4)45)24(39)20(32)13-17-7-11-19(37)12-8-17/h5-12,14,20,23,37,44-45H,13,15,32-34H2,1-4H3,(H,35,40)(H,42,43)/b21-14-/t20-,23-,30-/m0/s1 |
InChI Key |
RWDPNBADSCMYQU-CMRLOBSVSA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)NCC(=O)N(C(=O)/C(=C/C1=CC=C(C=C1)I)/N)[C@@](C(=O)[C@H](CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S |
SMILES |
CC(C)(C(C(=O)NCC(=O)N(C(=O)C(=CC1=CC=C(C=C1)I)N)C(C(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S |
Canonical SMILES |
CC(C)(C(C(=O)NCC(=O)N(C(=O)C(=CC1=CC=C(C=C1)I)N)C(C(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S |
Synonyms |
(p-I-Phe(4)) DPDPE 2,5-Pen-4-(4-I-Pen)-enkephalin enkephalin, D-Pen(2), D-Pen(5), p-I-Phe(4) enkephalin, Pen(2,5)-4'-iodo-Phe(4)- enkephalin, penicillamine(2,5)-4-iodopenicillamine(4)- iodo-DPDPE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


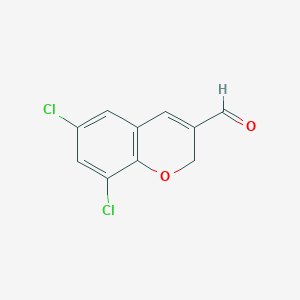
![Butane, 1-[(2-chloroethyl)thio]-3-methyl-](/img/structure/B160360.png)

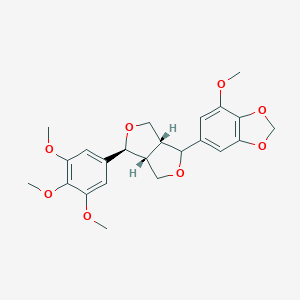

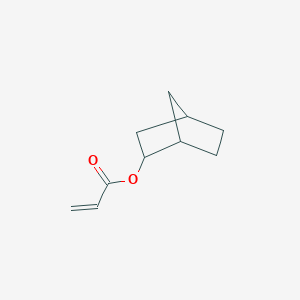

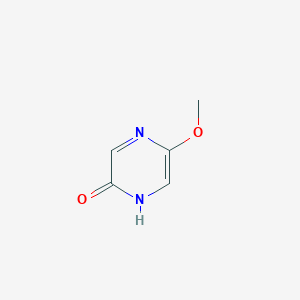

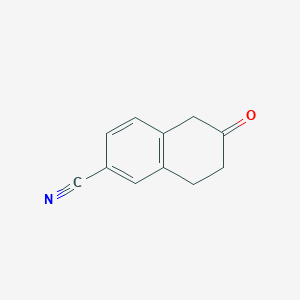
![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)
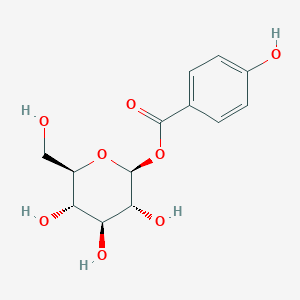
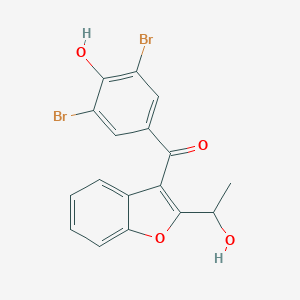
![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)
